3-(5-Nitro-2-furyl)-2-propen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Nitro-2-furyl)-2-propen-1-ol is an organic compound belonging to the class of nitrofurans These compounds are characterized by a furan ring bearing a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Nitro-2-furyl)-2-propen-1-ol typically involves the nitration of furan derivatives. One common method is the electrophilic nitration of 2-furyl derivatives using nitric acid or a mixture of nitric and sulfuric acids . The reaction conditions often require careful control of temperature and concentration to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Nitro-2-furyl)-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as amines.
Substitution: The furan ring can undergo substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated furans, and other functionalized nitrofuran compounds .
Wissenschaftliche Forschungsanwendungen
3-(5-Nitro-2-furyl)-2-propen-1-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(5-Nitro-2-furyl)-2-propen-1-ol involves its interaction with biological targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can damage cellular components, leading to antimicrobial and anticancer effects. The compound targets proteins such as aldose reductase, which plays a role in various metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(5-Nitro-2-furyl)-1,3,4-oxadiazol-2-ylthioacetic acid
- 2-Amino-5-(5-nitro-2-furyl)thiazole
- 5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole
Uniqueness
3-(5-Nitro-2-furyl)-2-propen-1-ol is unique due to its specific structural features, such as the presence of a propen-1-ol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C7H7NO4 |
---|---|
Molekulargewicht |
169.13 g/mol |
IUPAC-Name |
(E)-3-(5-nitrofuran-2-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C7H7NO4/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-4,9H,5H2/b2-1+ |
InChI-Schlüssel |
JZYGBCSCBHBXAA-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/CO |
Kanonische SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.